molecular formula C10H15BrN2 B113338 [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine CAS No. 951917-39-8

[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Cat. No.: B113338
CAS No.: 951917-39-8
M. Wt: 243.14 g/mol
InChI Key: RRKBCANPLPFWSQ-UHFFFAOYSA-N
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Description

[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine: is a chemical compound with the molecular formula C10H15BrN2 and a molecular weight of 243.15 g/mol It is characterized by the presence of an amino group, a bromophenyl group, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine typically involves the reaction of 4-bromobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds .

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays. It is also used in the development of bioconjugates for targeted drug delivery .

Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer . Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials . It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as receptors or enzymes . The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison: Compared to its analogs, [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine exhibits unique properties due to the presence of the bromine atom , which can influence its reactivity and biological activity . The bromine atom can enhance the compound’s ability to participate in halogen bonding and electrophilic aromatic substitution reactions, making it distinct from its chloro, fluoro, and methyl counterparts .

Properties

IUPAC Name

1-(4-bromophenyl)-N,N-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-13(2)10(7-12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKBCANPLPFWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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